2-Chloro-N-methyl-6-(trifluoromethyl)benzamide
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Overview
Description
2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H7ClF3NO It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzamide core
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target proteins in the cytoskeleton of oomycetes
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could lead to changes in the structure and function of these proteins, potentially disrupting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-6-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired benzamide derivative. The process may involve the use of coupling agents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient reaction setups, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 2-chloro-6-(trifluoromethyl)benzoic acid and methylamine.
Scientific Research Applications
2-Chloro-N-methyl-6-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methylbenzamide: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.
6-(Trifluoromethyl)benzamide:
N-methyl-6-(trifluoromethyl)benzamide: Similar structure but without the chloro group, impacting its overall behavior in chemical reactions and biological systems.
Uniqueness
2-Chloro-N-methyl-6-(trifluoromethyl)benzamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential for use in various applications.
Properties
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIEJSHGINLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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